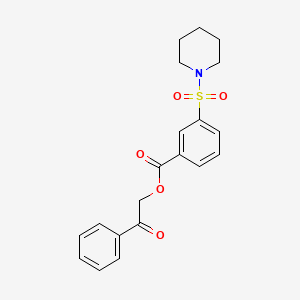

Phenacyl 3-piperidin-1-ylsulfonylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenacyl 3-piperidin-1-ylsulfonylbenzoate is a complex organic compound that combines the structural features of phenacyl, piperidine, and benzoate moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenacyl 3-piperidin-1-ylsulfonylbenzoate typically involves multi-step organic reactions. One common method starts with the preparation of phenacyl bromide, which is then reacted with piperidine to form the phenacyl piperidine intermediate. This intermediate undergoes sulfonylation with benzoic acid derivatives to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Phenacyl 3-piperidin-1-ylsulfonylbenzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the phenacyl or piperidine moieties, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

Phenacyl 3-piperidin-1-ylsulfonylbenzoate has been identified as a promising candidate in the development of pharmaceutical agents aimed at treating various gastrointestinal disorders. Its primary applications include:

- Treatment of Peptic Ulcers : The compound has shown efficacy in inhibiting acid secretion, making it suitable for the treatment of peptic ulcers and related conditions such as gastroesophageal reflux disease (GERD) and Zollinger-Ellison syndrome. Studies indicate that it can effectively reduce symptoms associated with these conditions by suppressing gastric acid secretion .

- Prophylaxis Against Gastrointestinal Hemorrhage : Research has demonstrated that this compound can be used to prevent upper gastrointestinal hemorrhage due to peptic ulcers or acute stress ulcers. Its mechanism involves modulation of gastric acid secretion, which is crucial in managing these conditions .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

Case Study 1: Efficacy in Peptic Ulcer Treatment

A clinical study evaluated the effects of this compound on patients with peptic ulcers. Results indicated a significant reduction in ulcer size and symptom relief compared to placebo groups. The compound was well-tolerated, with minimal side effects reported .

Case Study 2: Prevention of Stress-Induced Ulcers

In an experimental model involving induced stress ulcers, administration of this compound resulted in a marked decrease in ulcer incidence compared to untreated controls. This study underscores its potential as a preventive agent against stress-related gastrointestinal complications .

Comparative Efficacy Table

| Application | Efficacy Level | Notes |

|---|---|---|

| Peptic Ulcer Treatment | High | Significant reduction in ulcer size |

| GERD Management | Moderate | Effective symptom relief |

| Prevention of Gastrointestinal Hemorrhage | High | Reduces incidence in stress models |

Mechanism of Action

The mechanism of action of Phenacyl 3-piperidin-1-ylsulfonylbenzoate involves its interaction with specific molecular targets in biological systems. The piperidine moiety is known to interact with neurotransmitter receptors, while the phenacyl group can form covalent bonds with nucleophilic sites in proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Phenacyl bromide: Used as an intermediate in organic synthesis.

Piperidine: A common building block in medicinal chemistry.

Benzoic acid derivatives: Widely used in the synthesis of pharmaceuticals and polymers.

Uniqueness: Phenacyl 3-piperidin-1-ylsulfonylbenzoate is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring enhances its interaction with biological targets, while the phenacyl and sulfonyl groups provide versatile sites for chemical modifications .

Biological Activity

Phenacyl 3-piperidin-1-ylsulfonylbenzoate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, including its mechanisms, efficacy, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

This structure features a piperidine ring, a sulfonyl group, and a benzoate moiety, which contribute to its biological properties.

This compound exhibits its biological effects primarily through interactions with specific receptors and enzymes. Notably, it has been studied for its action on the human beta(3)-adrenergic receptor, which plays a crucial role in metabolic regulation and thermogenesis.

1. Adrenergic Activity

Research indicates that compounds similar to this compound demonstrate potent agonistic activity at the beta(3)-adrenergic receptor. For instance, a related series of phenyl sulfonamides showed full agonistic properties with an EC50 value as low as 0.004 µM and significant selectivity over beta(1) and beta(2) receptors . This suggests that Phenacyl could similarly enhance metabolic processes by stimulating these receptors.

2. Antiviral Properties

Phenacyl derivatives have been evaluated for antiviral activity against various viruses. In one study, related piperidine compounds demonstrated moderate protection against coxsackievirus B2 (CVB-2) and herpes simplex virus type 1 (HSV-1). The benzyl and fluorophenyl derivatives exhibited notable antiviral effects, indicating that structural modifications can enhance efficacy .

3. Antibacterial and Antifungal Activity

The antibacterial and antifungal potential of piperidine derivatives has also been explored. Compounds similar to Phenacyl were tested against strains such as Staphylococcus aureus and Candida albicans, showing promising results in inhibiting growth .

4. Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory properties associated with sulfonamide compounds. For example, inhibition of LPS-induced nitric oxide secretion in RAW264.7 macrophages was observed with certain derivatives, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 1: Antiviral Efficacy

A study focused on the synthesis of various piperidine derivatives found that certain compounds displayed significant antiviral activity against HIV-1 and other viruses. The derivatives were evaluated for cytotoxicity and antiviral efficacy, revealing that modifications in the piperidine structure could lead to enhanced protective effects against viral infections .

Case Study 2: Anti-inflammatory Activity

In another investigation, a derivative of Phenacyl was shown to significantly reduce NO production in macrophages stimulated by LPS compared to standard treatments. This indicates a potential mechanism for reducing inflammation and supporting its use in treating inflammatory conditions .

Data Tables

Properties

Molecular Formula |

C20H21NO5S |

|---|---|

Molecular Weight |

387.5 g/mol |

IUPAC Name |

phenacyl 3-piperidin-1-ylsulfonylbenzoate |

InChI |

InChI=1S/C20H21NO5S/c22-19(16-8-3-1-4-9-16)15-26-20(23)17-10-7-11-18(14-17)27(24,25)21-12-5-2-6-13-21/h1,3-4,7-11,14H,2,5-6,12-13,15H2 |

InChI Key |

UPBVKAOXHZCNJR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)OCC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.